Product packaging for Acrylate-PEG3-t-butyl ester(Cat. No.:)

Acrylate-PEG3-t-butyl ester

Cat. No.: B8024834
M. Wt: 288.34 g/mol
InChI Key: NUVPBBXBXYFQLE-UHFFFAOYSA-N
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Description

Contextualization within Functional Polymer and Material Science

In the broad field of functional polymer and material science, there is a continuous drive to create materials with novel and enhanced properties. The performance of these materials is intrinsically linked to the chemical structure of their constituent polymer chains. Multifunctional monomers are critical in this pursuit, as they enable the synthesis of complex polymer networks. fiveable.me These monomers, possessing multiple reactive groups, allow for the formation of highly crosslinked structures, moving beyond simple linear chains to create materials with superior mechanical, thermal, and chemical characteristics. fiveable.meethz.ch

Acrylate-based polymers, in particular, are renowned for their versatility and are foundational to numerous applications, including paints, coatings, adhesives, and textiles. gellnerindustrial.combritannica.com The ability to tailor the chemical structure of acrylate (B77674) monomers allows for precise control over the final polymer's properties, such as flexibility, hydrophilicity, and resistance to weathering. gellnerindustrial.com Acrylate-PEG3-t-butyl ester fits squarely within this context, offering a sophisticated version of an acrylate monomer designed for high-performance applications where specific functionalities are required.

Significance of Precisely Defined Multifunctional Monomers in Macromolecular Engineering

Macromolecular engineering is the art and science of designing and synthesizing complex macromolecules with controlled architecture, functionality, and properties. The use of precisely defined multifunctional monomers is a cornerstone of this discipline. ethz.chrsc.org These monomers act as fundamental building blocks that can be assembled into polymers with essentially infinite molecular weight and intricate, branched, or crosslinked networks. ethz.chrsc.org

The significance of monomers like this compound lies in their multifunctional nature, which allows chemists to introduce several desired features into a polymer structure in a single step. nih.gov This approach provides a high degree of control over the final material's properties. For instance, the strategic incorporation of such monomers can lead to the development of "smart" materials that respond to environmental stimuli, advanced hydrogels for biomedical applications, and specialized coatings with enhanced durability. ethz.chnih.gov The precise definition of the monomer, including the exact length of a spacer arm or the nature of a protecting group, is crucial for achieving predictable and reproducible material performance. broadpharm.com

Rationalization of the this compound Architectural Components

The utility of this compound stems directly from the specific roles played by its three main components. Each part of the molecule is deliberately chosen to impart a specific function, making the whole greater than the sum of its parts.

Functional Components of this compound
ComponentPrimary Function
Acrylate MoietyPolymerizable group for chain formation gellnerindustrial.comwikipedia.org
PEG3 SpacerHydrophilic, flexible linker axispharm.comchempep.com
t-butyl EsterCleavable protecting group for a carboxylic acid acs.orgorganic-chemistry.org

The acrylate group (CH₂=CHCOO-) is the polymerizable unit of the molecule. wikipedia.org It contains a vinyl group (C=C double bond) that is highly susceptible to polymerization, most commonly through free-radical polymerization mechanisms. gellnerindustrial.combritannica.com When exposed to a radical initiator, the double bond can open and react with other monomers, leading to the formation of long polymer chains. gellnerindustrial.com This process is fundamental to creating the backbone of the final polymer material. The versatility of acrylate chemistry allows for copolymerization with other monomers, enabling formulators to fine-tune the properties of the resulting polymer. britannica.com The ester linkage within the acrylate group also contributes to the chemical characteristics of the polymer.

The molecule incorporates a short, precisely defined polyethylene (B3416737) glycol (PEG) spacer, specifically containing three ethylene (B1197577) oxide units (-CH₂CH₂O-). This PEG3 linker serves several important functions. Primarily, it is a hydrophilic (water-soluble) spacer. axispharm.comchempep.com The incorporation of PEG chains into a polymer can significantly increase the water solubility of otherwise hydrophobic materials, which is critical for biomedical applications like drug delivery and bioconjugation. biochempeg.comcreativepegworks.com

The third component, the tert-butyl ester, functions as a protecting group for a latent carboxylic acid. organic-chemistry.org In chemical synthesis, protecting groups are used to temporarily mask a reactive functional group to prevent it from participating in a reaction, only to be removed in a later step. acs.org The t-butyl ester is particularly useful because it is robust under many reaction conditions but can be selectively removed, or "cleaved," under acidic conditions to reveal a free carboxylic acid. lookchem.comresearchgate.net

This cleavable nature is highly advantageous. For example, a polymer can be synthesized using the acrylate functionality, and then the t-butyl ester groups along the polymer chain can be hydrolyzed to produce poly(acrylic acid) segments. researchgate.netcmu.edu This transforms the polymer's properties, for instance, making it pH-responsive. The ability to deprotect this group allows for the creation of functional materials where the carboxylic acid group can be used for further chemical modification, conjugation to biomolecules, or to impart pH-sensitive solubility. Various methods exist for its cleavage, highlighting its versatility in multistep synthetic strategies. organic-chemistry.orgresearchgate.netmanchester.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O6 B8024834 Acrylate-PEG3-t-butyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[2-(2-prop-2-enoyloxyethoxy)ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-5-12(15)19-11-10-18-9-8-17-7-6-13(16)20-14(2,3)4/h5H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVPBBXBXYFQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Acrylate Peg3 T Butyl Ester and Derived Architectures

Precursor Synthesis and Intermediate Derivatization Strategies

The creation of Acrylate-PEG3-t-butyl ester relies on the sequential synthesis and modification of its constituent parts. This begins with the formation of a defined polyethylene (B3416737) glycol oligomer, followed by the introduction of the t-butyl ester and, finally, functionalization with an acrylate (B77674) group.

Synthesis of Poly(ethylene glycol) Oligomers with Defined End Groups

The foundation of the target molecule is the triethylene glycol (PEG3) spacer. The synthesis of well-defined, or monodisperse, PEG oligomers is crucial for ensuring the structural homogeneity of the final product. These oligomers are typically synthesized through the ring-opening polymerization of ethylene (B1197577) oxide. researchgate.net This process can be initiated by species like water or ethylene glycol to produce diol-terminated PEGs (HO-PEG-OH). researchgate.net

For the synthesis of a heterobifunctional molecule like this compound, it is often advantageous to start with a PEG derivative that has two different end groups. This can be achieved through various chemical strategies that allow for the selective modification of one terminus of the PEG chain.

Esterification and Transesterification Reactions for t-butyl Ester Formation

With a suitable PEG precursor in hand, the next step is the introduction of the t-butyl ester group. The t-butyl ester serves as a protecting group for a carboxylic acid functionality, which can be deprotected under acidic conditions after polymerization.

A common method for forming t-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutene. google.com Alternatively, a PEG alcohol can be reacted with a tertiary alkyl haloacetate, such as t-butyl bromoacetate, to form the corresponding t-butyl ester-functionalized PEG. This reaction is typically carried out in the presence of a strong base.

Acrylation Reactions for Monomer Functionalization

The final step in the synthesis of this compound is the introduction of the polymerizable acrylate group. This is typically achieved by reacting the hydroxyl group of the PEG precursor with an activated acrylic acid derivative. A common and efficient method is the reaction of the alcohol with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

This esterification reaction converts the terminal hydroxyl group of the Hydroxy-PEG3-t-butyl ester into an acrylate ester, yielding the final monomer, this compound. It is crucial to perform this reaction under conditions that prevent the premature polymerization of the acrylate monomer. The use of inhibitors, such as hydroquinone, is common during the synthesis and purification of acrylic esters. orgsyn.org

Advanced Polymerization Techniques for this compound

Once synthesized, the this compound monomer can be polymerized to create a variety of macromolecular architectures. Advanced polymerization techniques, particularly controlled/living radical polymerization methods, are well-suited for this purpose as they allow for precise control over the polymer's molecular weight, architecture, and functionality.

Controlled/Living Radical Polymerization (CRP) Applications

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful tools for the synthesis of well-defined polymers from acrylate monomers. These methods are tolerant to a wide range of functional groups, making them ideal for the polymerization of complex monomers like this compound.

Atom Transfer Radical Polymerization (ATRP) is a widely used CRP method that employs a transition metal catalyst, typically a copper complex, to reversibly activate and deactivate a dormant polymer chain through a halogen atom transfer process. cmu.eduresearchgate.net This allows for the controlled growth of polymer chains, resulting in polymers with predictable molecular weights and low polydispersity. cmu.eduresearchgate.net

The ATRP of t-butyl acrylate (tBA) is well-established. cmu.eduresearchgate.net Controlled polymerizations are typically performed using a copper(I) bromide (CuBr) catalyst complexed with a nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), and an alkyl halide initiator. cmu.eduresearchgate.net The addition of a solvent is often necessary to create a homogeneous catalytic system and to control the polymerization rate, which leads to polymers with low polydispersity. cmu.eduresearchgate.net

The principles of tBA polymerization can be extended to the ATRP of this compound. The PEG chain and the t-butyl ester are generally stable under ATRP conditions. The polymerization of PEG-containing methacrylates, such as poly(ethylene glycol) methyl ether methacrylate (PEGMA), via aqueous ATRP at room temperature has been successfully demonstrated, yielding well-defined brush-like homopolymers.

The following table summarizes typical conditions and results for the ATRP of t-butyl acrylate and related monomers, which can serve as a starting point for the polymerization of this compound.

Monomer Initiator Catalyst/Ligand Solvent Temp (°C) Time (h) Conversion (%) Mn (theoretical) Mn (experimental) PDI (Mw/Mn)
t-Butyl Acrylate Methyl 2-bromopropionate CuBr/PMDETA Acetone 50 4.5 95 19,400 18,150 1.11
t-Butyl Acrylate Ethyl 2-bromoisobutyrate CuBr/PMDETA Bulk 50 - - - - 1.14
n-Butyl Acrylate Ethyl 2-bromoisobutyrate Cu(II)/TPMA / Sn(EH)2 Anisole 60 - - - - 1.15
t-Butyl Acrylate Methyl 2-bromopropionate FeCl2·4H2O/(PPh3)2 Acetone - - - - - < 1.2

This table is generated based on data from multiple sources and represents typical experimental outcomes. Actual results may vary. cmu.educmu.eduresearchgate.netcmu.edu

Following polymerization, the t-butyl ester groups can be hydrolyzed under acidic conditions, for instance, using trifluoroacetic acid in dichloromethane, to yield the corresponding poly(acrylic acid) derivative. cmu.edu This allows for the creation of amphiphilic block copolymers or polymers with pendant carboxylic acid groups for further functionalization. cmu.eduresearchgate.netcmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including acrylates. The control over the polymerization is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which reversibly deactivates the propagating radical chains. This process allows for the chains to grow at a similar rate, resulting in polymers with low dispersity.

For the RAFT polymerization of acrylate monomers, the selection of the RAFT agent is crucial for achieving good control over the polymerization. Dithiobenzoates and trithiocarbonates are commonly employed for acrylates. The general mechanism involves a degenerative chain transfer process where the RAFT agent reacts with a propagating radical to form a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization, and the original propagating chain becomes dormant. This rapid exchange between active and dormant species ensures that all chains have an equal opportunity to grow.

The kinetics of RAFT polymerization of acrylates can be influenced by several factors, including the choice of RAFT agent, initiator, solvent, and temperature. The rate of polymerization can be retarded by certain RAFT agents, an effect that needs to be considered when designing the polymerization conditions. Kinetic modeling of RAFT polymerization of acrylates has been performed to predict the evolution of molecular weight and dispersity with conversion.

ParameterTypical Value/Condition
RAFT Agent Cyanoisopropyl dithiobenzoate (CPDB)
Initiator Azobisisobutyronitrile (AIBN)
Solvent Toluene, Dioxane
Temperature 60-80 °C
Resulting Dispersity (Đ) 1.1 - 1.3

This table presents typical conditions for the RAFT polymerization of acrylate monomers, which are applicable to this compound.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical chain. This reversible termination establishes an equilibrium between active propagating radicals and dormant alkoxyamine species. The low concentration of active radicals at any given time minimizes irreversible termination reactions, leading to controlled polymerization.

The NMP of acrylates has been successfully achieved using second-generation nitroxides, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1). acs.orgresearchgate.net The polymerization is typically initiated by an alkoxyamine initiator, or a conventional radical initiator in the presence of free nitroxide.

ParameterTypical Value/ConditionReference
Nitroxide N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1) acs.orgresearchgate.net
Initiator BlocBuilder (alkoxyamine initiator) acs.orgresearchgate.net
Temperature 95-125 °C acs.orgresearchgate.net
Solvent Bulk, Dimethylformamide (DMF), Anisole acs.orgresearchgate.net
kpK (115 °C) 1.9 × 10−5 s−1 to 2.9 × 10−5 s−1 researchgate.net
kpK (125 °C) 6.7 × 10−5 to 8.3 × 10−5 s−1 researchgate.net

This interactive table provides kinetic data for the NMP of poly(ethylene glycol) acrylate, a close structural analog of this compound. researchgate.net

Conventional Free Radical Polymerization Studies

Conventional free radical polymerization is a widely used method for the synthesis of polymers from vinyl monomers. This method typically involves an initiator that generates free radicals, which then propagate by adding to monomer units. Termination of the growing polymer chains occurs through bimolecular reactions (combination or disproportionation).

The free-radical polymerization of n-butyl acrylate, a structural analogue of the acrylate portion of the target monomer, has been extensively studied. drexel.edumdpi.com These studies provide insights into the expected behavior of this compound under similar conditions. The polymerization can be initiated by thermal initiators such as azobisisobutyronitrile (AIBN) or peroxides. drexel.edu

High-temperature free-radical polymerization of n-butyl acrylate (120-180 °C) has been investigated to understand the influence of side reactions such as thermal initiation, chain transfer, and β-scission. drexel.edu These reactions can significantly affect the polymer's molecular structure, including branching and the formation of terminal double bonds. drexel.edu

ParameterTypical Condition
Initiator Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO)
Solvent Toluene, Xylene, Bulk
Temperature 60-180 °C
Resulting Dispersity (Đ) > 1.5

This table outlines typical conditions for the conventional free radical polymerization of acrylate monomers.

Anionic Polymerization Considerations for PEG Segments

Anionic polymerization is a living polymerization technique that can produce polymers with very narrow molecular weight distributions and well-defined architectures. While the acrylate group of this compound is susceptible to side reactions under typical anionic conditions, this method is highly relevant for the synthesis of the poly(ethylene glycol) (PEG) segment of block copolymers.

The synthesis of block copolymers containing a PEG segment often involves the anionic ring-opening polymerization of ethylene oxide. This can be followed by the introduction of a second block, such as one derived from an acrylate monomer, though this often requires a change in polymerization mechanism or the use of protecting group strategies to avoid side reactions with the acrylate's carbonyl group. cmu.edu The living nature of anionic polymerization allows for the sequential addition of different monomers to create well-defined block copolymers. rsc.org

Kinetic and Mechanistic Studies of Polymerization

The kinetics and mechanism of polymerization provide fundamental understanding of the reaction processes, enabling the optimization of reaction conditions to achieve desired polymer properties.

For RAFT polymerization, kinetic models have been developed to describe the concentrations of the various species involved (monomer, initiator, radicals, RAFT agent, dormant species) over time. researchgate.netresearchgate.net These models help in understanding the factors that affect the rate of polymerization and the degree of control.

In NMP, the key mechanistic feature is the reversible equilibrium between dormant alkoxyamines and active propagating radicals. The equilibrium constant (K = kactivation/kdeactivation) is a critical parameter that depends on the nitroxide, the propagating radical, and the temperature. cmu.eduresearchgate.net Kinetic studies often focus on determining these rate constants to understand and predict the polymerization behavior. cmu.edu

Post-Polymerization Modification Strategies Utilizing the t-butyl Ester Group

The t-butyl ester group in polymers derived from this compound serves as a protecting group for a carboxylic acid functionality. This allows for chemical manipulations on other parts of the polymer without affecting the acid group. The t-butyl ester can be selectively removed under acidic conditions to unmask the carboxylic acid, which can then be used for further functionalization.

Acid-Catalyzed Deprotection of the t-butyl Ester to Carboxylic Acid

The deprotection of the t-butyl ester is typically achieved through acid-catalyzed hydrolysis. A common method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). cmu.edu However, studies have shown that this method can sometimes lead to incomplete deprotection, with a small percentage of t-butyl ester groups remaining. nih.gov

A more efficient and quantitative deprotection method involves the use of hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP). nih.gov This method has been shown to achieve complete removal of the t-butyl groups, yielding a pure poly(acrylic acid) block. nih.gov The choice of deprotection conditions is critical as residual t-butyl groups can significantly alter the properties of the final polymer. nih.gov

Reagent SystemEfficiencyReference
Trifluoroacetic acid (TFA) / Dichloromethane (DCM) 90-98% nih.gov
Hydrochloric acid (HCl) / Hexafluoroisopropanol (HFIP) >99.9% nih.gov

This interactive table compares the efficiency of different reagent systems for the deprotection of t-butyl esters in acrylate-based polymers. nih.gov

Orthogonal Chemical Transformations on the Deprotected Moiety

The deprotection of this compound is typically achieved under acidic conditions, which selectively cleaves the t-butyl group to yield Acrylate-PEG3-carboxylic acid (Acrylate-PEG3-COOH) without affecting the acrylate moiety. Once the carboxylic acid is exposed, it becomes amenable to a variety of coupling reactions, most notably the formation of stable amide bonds with primary amine-containing molecules. This selective transformation is a cornerstone of bioconjugation and materials science, enabling the attachment of peptides, proteins, small molecules, and other functionalities to the PEG linker.

A widely employed and effective method for this transformation is carbodiimide-mediated coupling, often utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). This two-step, one-pot reaction proceeds through the formation of a more stable and amine-reactive NHS ester intermediate. The reaction is initiated by the activation of the carboxylic acid group on the Acrylate-PEG3-COOH with EDC. This is followed by the addition of NHS, which displaces the EDC to form the NHS ester. This intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate formed with EDC alone, thereby improving the efficiency of the subsequent reaction with a primary amine. The reaction culminates in the formation of a stable amide bond, covalently linking the desired molecule to the PEG chain while regenerating NHS.

The orthogonality of this transformation is critically dependent on the reaction conditions, particularly the pH. The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.5-5.5). However, the subsequent coupling of the NHS ester to a primary amine is favored at a slightly basic pH (7-8.5). A common strategy involves performing the activation at a lower pH and then raising the pH for the coupling step. This pH control is also crucial for preserving the acrylate group, as it is susceptible to Michael addition by amines. By maintaining a controlled pH and leveraging the faster kinetics of the NHS ester-amine reaction, the desired amide bond formation can be achieved with high selectivity.

Detailed Research Findings: Conjugation of Peptides to Acrylate-PEG Chains

A prominent application of this orthogonal transformation is the synthesis of well-defined polymer-peptide conjugates for biomedical applications, such as tissue engineering and targeted drug delivery. For instance, the cell-adhesive peptide arginine-glycine-aspartic acid-serine (RGDS) has been successfully conjugated to acrylate-PEG chains to create bioactive hydrogels.

In a representative study, an acryloyl-PEG-N-hydroxysuccinimide (a pre-activated form of Acrylate-PEG-COOH) was reacted with the N-terminus of the RGDS peptide. This reaction demonstrates the principle of selectively forming an amide bond while leaving the acrylate group available for subsequent polymerization. The successful conjugation was confirmed by various analytical techniques, including infrared spectroscopy, which showed the appearance of characteristic amide I and amide II absorption bands.

Another study detailed the synthesis of a cyclic RGD-PEG diacrylate (cRGD-PEGDA) macromer. In this work, an acryloyl-PEG-NHS was reacted with the free amine groups on the lysine residues of a custom-synthesized cyclic RGD peptide. The resulting product, with a central cRGD peptide flanked by two acrylate-PEG chains, was characterized by MALDI-TOF mass spectrometry, confirming the successful conjugation of two PEG chains to the peptide. This macromer could then be photopolymerized to form a hydrogel with spatially organized cell-adhesive ligands.

These examples underscore the utility of orthogonal chemical transformations on the deprotected moiety of this compound for creating complex, functional biomaterials. The ability to selectively introduce bioactive peptides onto a polymerizable PEG backbone opens up a vast design space for materials that can mimic the extracellular matrix and actively direct cellular behavior.

Reactant 1Reactant 2Coupling ReagentsSolventKey Reaction ConditionsProductAnalytical Confirmation
Acryloyl-PEG-NHSRGDS peptide-Not specifiedReaction with N-terminus of the peptideAcrylate-PEG-RGDSInfrared Spectroscopy (Amide I and II bands)
Acryloyl-PEG-NHSc[RGDfE(SSSKK-NH2)]-Not specifiedReaction with lysine amine groupscRGD-PEGDAMALDI-TOF Mass Spectrometry
Poly(acrylic acid) brushGRGDS peptideEDC/NHSMES buffer (activation), Borate buffer (coupling)Activation at pH 5-6, Coupling at pH 8PAA-GRGDSATR-FTIR, HPLC

Table 1: Examples of Orthogonal Amide Bond Formation with Acrylate-PEG Derivatives

Design and Engineering of Macromolecular Architectures Based on Acrylate Peg3 T Butyl Ester

Synthesis of Linear Homopolymers and Random Copolymers

The synthesis of linear homopolymers from Acrylate-PEG3-t-butyl ester can be effectively achieved through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP allows for the production of polymers with predictable molecular weights and narrow molecular weight distributions. For instance, the polymerization of a similar monomer, t-butyl acrylate (B77674) (tBA), has been successfully carried out using a CuBr/N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) catalyst system. cmu.edu This method can be adapted for this compound to yield well-defined homopolymers. The reaction kinetics can be finely tuned by adjusting parameters such as temperature and solvent, which is crucial for achieving low polydispersity. cmu.edu

Random copolymers incorporating this compound can also be synthesized to tailor the material's properties. Copolymerization with other monomers, such as styrene or other acrylates, can be achieved using methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org The reactivity ratios of the comonomers are a critical factor in determining the final copolymer composition and the random distribution of the monomer units along the polymer chain. frontiersin.org For example, studies on the copolymerization of n-butyl acrylate with semifluorinated acrylates have shown that the product of the reactivity ratios (r1 x r2) being close to unity indicates a random distribution. rsc.org This principle can be applied to the copolymerization of this compound to create random copolymers with specific thermal and mechanical properties.

Polymerization MethodMonomer(s)Key Features
ATRPThis compoundWell-defined homopolymers, controlled molecular weight, low polydispersity. cmu.edu
RAFTThis compound and comonomerRandom copolymers, tunable properties based on comonomer choice. rsc.org

Precision Block Copolymer Architectures

Di-block and Multi-block Copolymer Synthesis

The synthesis of di-block and multi-block copolymers containing this compound segments allows for the creation of materials with distinct, phase-separated domains and unique self-assembly behaviors. Controlled polymerization techniques are essential for producing these well-defined architectures.

Di-block Copolymers: A common strategy involves the synthesis of a homopolymer of one monomer, which then acts as a macroinitiator for the polymerization of the second monomer. For instance, a polystyrene macroinitiator can be used to initiate the polymerization of this compound to form a polystyrene-b-poly(this compound) di-block copolymer. ATRP is a well-established method for this purpose, as it allows for the sequential addition of monomers to create block copolymers with high blocking efficiency. researchgate.net

Multi-block Copolymers: More complex architectures, such as tri-block or multi-block copolymers, can also be synthesized. For example, a tri-block copolymer could be synthesized by initiating the polymerization of a central block, followed by the sequential addition of two different outer blocks. Alternatively, polytrithiocarbonates can be employed as RAFT agents to generate multi-block copolymers with alternating segments of different monomers. mdpi.com This approach has been demonstrated for the synthesis of multiblock copolymers of styrene and butyl acrylate and could be adapted for this compound. mdpi.com

Controlled Sequence Distribution in Polymer Chains

Achieving control over the sequence distribution of monomers within a polymer chain is a significant challenge in polymer synthesis. For copolymers of this compound, the sequence distribution is largely governed by the reactivity ratios of the comonomers during random copolymerization. As previously mentioned, when the product of the reactivity ratios is close to one, a random distribution is favored. rsc.org

While creating perfectly alternating or gradient sequences requires more advanced techniques, the choice of polymerization method and conditions can influence the monomer distribution. For instance, in certain controlled radical polymerization systems, the relative rates of addition of the two monomers can be manipulated to create a gradient in the copolymer composition along the chain.

Graft Copolymerization Strategies

Graft copolymers are comprised of a main polymer backbone with one or more side chains of a different polymer. These architectures can be synthesized using "grafting from" or "grafting to" methodologies.

"Grafting From" Approaches

In the "grafting from" approach, initiating sites are created along a polymer backbone, and the graft chains are then grown from these sites. This method generally allows for a higher grafting density. For a system involving this compound, a backbone polymer could be functionalized with initiator groups for a controlled radical polymerization. For example, a polystyrene backbone could be modified to contain ATRP initiating sites, from which poly(this compound) chains could be grown. bohrium.com

Backbone PolymerGrafted PolymerPolymerization Method
Polystyrenepoly(this compound)ATRP

"Grafting To" Methodologies

The "grafting to" method involves the attachment of pre-synthesized polymer chains to a polymer backbone. This approach typically results in a lower grafting density due to steric hindrance. In this case, well-defined poly(this compound) chains with a reactive end-group would be synthesized first. These chains would then be reacted with a functionalized backbone polymer. For example, an amino-terminated poly(this compound) could be coupled to a backbone containing carboxylic acid groups.

Advanced Characterization Methodologies for Acrylate Peg3 T Butyl Ester Based Polymeric Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of both the Acrylate-PEG3-t-butyl ester monomer and the resulting polymer. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for verification of the monomer's synthesis and analysis of the polymer's microstructure. iupac.orgsci-hub.se

In ¹H NMR analysis of the monomer, distinct signals corresponding to the vinyl protons of the acrylate (B77674) group, the methylene (B1212753) protons of the PEG chain, and the methyl protons of the t-butyl ester group are expected. Following polymerization, the disappearance of the characteristic vinyl proton signals (~5.8-6.4 ppm) and the appearance of broad peaks corresponding to the polymer backbone provide direct evidence of successful polymerization. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing detailed information on the carbon skeleton. researchgate.net The carbonyl carbon of the ester groups and the carbons within the PEG chain are particularly sensitive to their local environment. Analysis of the carbonyl region in the polymer's spectrum can offer insights into the tacticity (the stereochemical arrangement of adjacent monomer units) of the polymer chain. sci-hub.se

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Monomer Predicted values are based on the analysis of similar chemical structures.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight characteristics of polymeric systems derived from this compound. resolvemass.ca GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the entire molecular weight distribution.

Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.ca Mn represents the average molecular weight calculated by considering the number of chains, while Mw gives more weight to heavier chains. The PDI is a crucial measure of the breadth of the molecular weight distribution. chromatographyonline.com For polymers synthesized via controlled radical polymerization techniques, a low PDI (typically < 1.5) is indicative of a well-controlled process, resulting in polymer chains of similar length. researchgate.net This information is vital as the molecular weight and its distribution directly influence the polymer's mechanical, rheological, and thermal properties. medcraveonline.com

Table 2: Representative GPC Data for a Poly(this compound) Sample Illustrative data for a polymer synthesized via a controlled polymerization method.

Mass Spectrometry (e.g., MALDI-TOF MS, ESI-MS) for Oligomer and End-Group Analysis

Mass spectrometry (MS) techniques, particularly soft ionization methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), are powerful tools for the detailed structural analysis of polymers. jeol.com Unlike GPC, which provides average molecular weights, MS can resolve individual oligomeric species, providing absolute molecular weights. waters.com

For poly(this compound), MALDI-TOF MS is especially useful for verifying the mass of the repeating monomer unit and for analyzing the end-groups of the polymer chains. nist.gov The resulting spectrum displays a series of peaks, where each peak corresponds to a specific oligomer, and the mass difference between adjacent peaks corresponds to the mass of the monomer unit. This allows for the precise confirmation of the polymer structure. Furthermore, by analyzing the absolute mass of the peaks, the chemical composition of the initiator and terminating fragments (the α- and ω-end groups) can be determined, which is critical for confirming the polymerization mechanism. nih.govrsc.org

ESI-MS, often coupled with liquid chromatography (LC-MS), can also be used for the analysis of oligomers and is particularly effective for analyzing PEGylated materials. ingenieria-analitica.comacs.org Tandem MS (MS/MS) experiments can provide further structural information by inducing fragmentation of selected oligomer ions, helping to elucidate bond connectivity and copolymer sequences. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, the FT-IR spectrum will show characteristic absorption bands corresponding to its distinct chemical moieties. nih.gov

Key vibrational bands include the strong carbonyl (C=O) stretching of the two ester groups, the C=C stretching of the acrylate group, and the prominent C-O-C stretching of the ethylene (B1197577) glycol repeats in the PEG side chain. bohrium.com Following polymerization, the most significant change in the FT-IR spectrum is the disappearance or significant reduction of the peaks associated with the acrylate C=C double bond (e.g., at ~1637 cm⁻¹). azom.com This feature allows FT-IR to be used as a convenient method for monitoring the progress of the polymerization reaction in real-time by tracking the consumption of the monomer. researchgate.netazom.com

Table 3: Key FT-IR Absorption Bands for this compound

Dynamic Light Scattering (DLS) for Polymeric Self-Assemblies and Nanostructures

Polymers derived from this compound possess an amphiphilic character due to the hydrophilic PEG side chains and the relatively hydrophobic polyacrylate backbone with t-butyl ester groups. This molecular architecture can drive the self-assembly of these polymers into core-shell nanostructures, such as micelles or vesicles, in selective solvents (e.g., water). acs.org

Dynamic Light Scattering (DLS) is a primary technique for characterizing the size of such self-assembled structures in solution. acs.org DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. acs.org From these fluctuations, the diffusion coefficient of the particles can be calculated, which is then used to determine their hydrodynamic radius (R_h) via the Stokes-Einstein equation. researchgate.net DLS provides information on the average particle size, the size distribution (polydispersity), and the stability of the colloidal dispersion. nih.govoptica.org This is crucial for applications where the size and uniformity of nanoparticles are critical parameters.

Advanced Rheological and Mechanical Property Investigations for Research Applications

Advanced rheological studies, typically performed using a rheometer in oscillatory shear mode, can probe the viscoelastic properties of the polymer. tandfonline.com These experiments measure the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, as a function of frequency and temperature. nih.gov The presence of flexible PEG side chains can influence chain mobility and entanglement, which would be reflected in the material's viscoelastic response. tandfonline.comacs.org

Mechanical property investigations involve measuring the material's response to an applied force. Techniques like tensile testing are used to determine key parameters such as Young's modulus (stiffness), tensile strength (the stress at which it breaks), and elongation at break (ductility). These properties are highly dependent on factors like molecular weight and the glass transition temperature (Tg) of the polymer, providing critical information for its potential research applications as a functional material. nih.govresearchgate.netacs.org

Research Applications and Theoretical Contributions of Acrylate Peg3 T Butyl Ester Derived Materials

Fundamental Polymer and Materials Science Research

The unique chemical structure of Acrylate-PEG3-t-butyl ester provides a versatile platform for fundamental research in polymer and materials science. The interplay between its different components allows for the synthesis of polymers with precisely controlled properties, leading to a deeper understanding of polymer behavior and the development of novel materials.

Investigation of Polymer Self-Assembly and Supramolecular Structures

The amphiphilic nature of this compound, arising from the hydrophilic PEG3 chain and the hydrophobic t-butyl ester group, makes it an excellent candidate for the synthesis of polymers that can self-assemble into various supramolecular structures. When copolymerized with other monomers, block copolymers containing this compound segments can be synthesized.

Selective cleavage of the t-butyl ester groups in these copolymers can convert the hydrophobic segments into hydrophilic poly(acrylic acid) chains, transforming the material into an amphiphilic block copolymer. bezwadabiomedical.comcmu.edu These amphiphilic copolymers have been shown to self-assemble in aqueous solutions into a variety of morphologies, including spherical and cylindrical nanostructures. bezwadabiomedical.com This process is crucial for creating complex nanostructured materials. The ability to control the self-assembly process by manipulating the polymer architecture and the surrounding environment is a key area of research.

Tailoring Polymer Properties through Rational Design and Functionalization

The molecular structure of this compound allows for the rational design of polymers with tailored properties. The acrylate (B77674) group enables polymerization via various controlled radical polymerization techniques, which allows for the synthesis of polymers with well-defined molecular weights and low dispersity. cmu.edu The t-butyl ester group serves as a protecting group for the carboxylic acid functionality. This protection allows for polymerization and other chemical modifications to be carried out without interference from the acidic proton. Subsequent deprotection under acidic conditions reveals the carboxylic acid groups, which can then be used for further functionalization. bezwadabiomedical.comcmu.edu

This ability to introduce carboxylic acid groups in a controlled manner is a powerful tool for tailoring polymer properties. For example, the introduction of these polar groups can significantly alter the solubility, hydrophilicity, and adhesive properties of the polymer. Furthermore, the carboxylic acid groups can serve as handles for the covalent attachment of other molecules, such as fluorescent dyes, crosslinking agents, or bioactive moieties.

Development of Stimuli-Responsive Polymeric Systems (e.g., pH-responsive, thermoresponsive)

Polymers that can respond to external stimuli are of great interest for a variety of applications. Materials derived from this compound can be designed to be responsive to both pH and temperature.

pH-Responsive Systems: The t-butyl ester group of the monomer is stable under neutral and basic conditions but can be cleaved under acidic conditions to yield poly(acrylic acid). This transformation from a hydrophobic ester to a hydrophilic carboxylic acid leads to a dramatic change in the polymer's properties, making it pH-responsive. At low pH, the carboxylic acid groups are protonated and the polymer may be collapsed or aggregated. As the pH increases, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve. This pH-dependent behavior has been observed in polymer brushes and hydrogels. nih.govaxispharm.comresearchgate.net

Research on Advanced Polymeric Coatings and Surface Modification Strategies

Polymers derived from this compound are also utilized in the development of advanced coatings and for surface modification. The ability to tailor the surface properties of materials is critical for a wide range of applications, from biomedical devices to microelectronics.

The incorporation of t-butyl acrylate into polymer binders for coatings has been shown to improve properties such as hydrophobicity, hydrolytic stability, and adhesion. researchgate.net The bulky t-butyl group can reduce water uptake and protect the polymer backbone from hydrolysis. researchgate.net Furthermore, the cleavage of the t-butyl ester to acrylic acid can be used to alter the surface chemistry of a coating, for example, to make it more hydrophilic or to introduce reactive sites for further functionalization. This strategy has been used to create tunable surface-grafted layers. nih.gov

Biomaterials Research and Bioconjugation Principles

The biocompatibility of polyethylene (B3416737) glycol (PEG) makes this compound an attractive monomer for the synthesis of biomaterials. The ability to control the chemical and physical properties of the resulting polymers is essential for their use in biomedical applications.

Engineering Biocompatible Polymer Scaffolds for Research Purposes

Polymer scaffolds play a crucial role in tissue engineering by providing a temporary support for cells to grow and form new tissue. Hydrogels, which are crosslinked polymer networks that can absorb large amounts of water, are particularly well-suited for this purpose. PEG-based hydrogels are widely used for creating biocompatible scaffolds due to their non-toxic and non-immunogenic nature. nih.gov

This compound can be used as a monomer or comonomer in the synthesis of such hydrogels. The acrylate groups can be used for crosslinking, while the PEG chains contribute to the biocompatibility and hydrophilicity of the scaffold. The t-butyl ester groups offer a latent functionality that can be activated by a change in pH. This could be used, for example, to trigger the release of a therapeutic agent or to alter the mechanical properties of the scaffold in a controlled manner. The versatile chemistry of PEG acrylates allows for the incorporation of other functional groups to enhance bioactivity and promote cell adhesion and proliferation. nih.gov

Design Principles for Polymeric Carriers in Controlled Release Research (mechanistic studies)

Polymers derived from this compound are of significant interest in the design of advanced polymeric carriers for controlled release applications. The unique combination of a polymerizable acrylate backbone, hydrophilic PEG side chains, and acid-labile t-butyl ester groups allows for the creation of "smart" materials that can respond to specific environmental triggers, primarily pH.

A key design principle for these polymeric carriers is the incorporation of pH-sensitivity. The t-butyl ester groups are stable at neutral or physiological pH but can be hydrolyzed under acidic conditions to yield carboxylic acid groups. wpmucdn.com This conversion from a relatively hydrophobic ester to a hydrophilic and anionic carboxylate leads to a change in the polymer's solubility and conformation. In the context of a drug delivery vehicle, such as a nanoparticle or hydrogel, this pH-triggered change can be harnessed to control the release of an encapsulated therapeutic agent. For instance, in the acidic microenvironment of a tumor or within the endo-lysosomal compartments of a cell, the hydrolysis of the t-butyl esters would lead to swelling or disassembly of the polymeric carrier, thereby releasing the drug payload at the target site. researchgate.net

The mechanism of release from these carriers is often a combination of diffusion and polymer matrix degradation or swelling. Initially, at physiological pH, the drug may be released slowly through diffusion from the intact polymeric matrix. However, upon exposure to an acidic environment, the hydrolysis of the t-butyl ester groups initiates a more rapid release phase. The generation of carboxylic acid groups increases the hydrophilicity of the polymer, leading to increased water uptake and swelling of the matrix. This swelling enhances the diffusion of the encapsulated drug. In some designs, the electrostatic repulsion between the newly formed carboxylate groups can lead to the complete disassembly of the nanocarrier, resulting in a burst release of the drug.

The copolymerization of this compound with other monomers provides another avenue for tuning the properties of the resulting polymeric carrier. For example, copolymerization with hydrophobic monomers can enhance the encapsulation efficiency of hydrophobic drugs, while copolymerization with monomers bearing specific targeting ligands can enable active targeting to diseased tissues.

Design ParameterInfluence on Carrier PropertiesMechanistic Implication for Controlled Release
Density of t-butyl ester groupsDegree of pH-sensitivityHigher density leads to more rapid swelling or disassembly in acidic environments.
PEG chain lengthHydrophilicity, biocompatibility, steric shieldingLonger PEG chains can improve circulation time and reduce non-specific uptake.
Copolymer compositionEncapsulation efficiency, targeting abilityHydrophobic comonomers can increase loading of hydrophobic drugs; targeting ligands can direct the carrier to specific cells.
Crosslinking density (for hydrogels)Matrix integrity, swelling ratioHigher crosslinking can lead to slower, more sustained release.

Nanotechnology Research and Polymeric Nanostructure Fabrication

The amphiphilic nature of polymers derived from this compound, or block copolymers containing this monomer, makes them excellent candidates for the fabrication of various polymeric nanostructures. The interplay between the hydrophobic poly(acrylate) backbone with its t-butyl ester groups and the hydrophilic PEG side chains drives the self-assembly of these polymers in aqueous environments.

Formation of Polymeric Nanoparticles, Micelles, and Vesicles

In aqueous solutions, amphiphilic block copolymers containing a hydrophobic block and a hydrophilic block composed of poly(this compound) can self-assemble into core-shell structures. mdpi.comresearchgate.net When the poly(this compound) block is the hydrophilic component, it will form the corona (shell) of the nanostructure, while the hydrophobic block will form the core. This process is thermodynamically driven to minimize the exposure of the hydrophobic segments to the aqueous environment.

Polymeric Micelles: These are typically spherical structures with a hydrophobic core and a hydrophilic corona. They are formed when the hydrophilic block is significantly larger than the hydrophobic block. The hydrophobic core serves as a reservoir for encapsulating hydrophobic drugs. The PEGylated corona provides stability in aqueous media and can prevent aggregation and non-specific interactions with biological components. nih.gov

Polymeric Vesicles (Polymersomes): If the relative block lengths are adjusted such that the hydrophilic fraction is smaller, the block copolymers can self-assemble into vesicles. These are hollow spheres with a bilayer membrane structure enclosing an aqueous core. This structure allows for the encapsulation of both hydrophobic drugs within the membrane and hydrophilic drugs in the aqueous interior.

The formation of these nanostructures can be achieved through various methods, including:

Solvent Displacement (Nanoprecipitation): The polymer is dissolved in a water-miscible organic solvent and then added dropwise to water under stirring. The change in solvent polarity induces the self-assembly of the polymer into nanoparticles.

Dialysis: The polymer is dissolved in a water-miscible organic solvent and placed in a dialysis bag against water. The gradual removal of the organic solvent triggers the formation of the nanostructures.

Film Rehydration: A thin film of the polymer is cast from an organic solvent, which is then evaporated. The film is subsequently rehydrated with an aqueous solution, leading to the spontaneous formation of micelles or vesicles.

The size, morphology, and stability of the resulting nanostructures are influenced by several factors, including the polymer's molecular weight, the ratio of the hydrophilic to hydrophobic blocks, the polymer concentration, and the method of preparation. mdpi.com

Research into Encapsulation Mechanisms and Controlled Release Kinetics at the Nanoscale

The encapsulation of therapeutic agents within nanostructures derived from this compound-based polymers is a key area of research. The mechanism of encapsulation depends on the nature of the drug and the type of nanostructure.

Encapsulation of Hydrophobic Drugs: Hydrophobic drugs are typically entrapped within the hydrophobic core of micelles or the hydrophobic membrane of vesicles. The primary driving force for this encapsulation is the hydrophobic interaction between the drug and the polymer's hydrophobic segments. The efficiency of encapsulation is influenced by the drug's solubility in the polymer, the drug-polymer interactions, and the method of preparation.

Encapsulation of Hydrophilic Drugs: Hydrophilic drugs can be encapsulated within the aqueous core of vesicles. The encapsulation efficiency for hydrophilic drugs is often lower than for hydrophobic drugs and is highly dependent on the preparation method, particularly those that involve an aqueous phase during nanostructure formation.

The release of the encapsulated drug from these nanostructures is a complex process governed by several factors. The kinetics of drug release can be tailored by manipulating the polymer's properties and the nanostructure's design.

Diffusion-Controlled Release: In the absence of an external stimulus, the drug is released from the nanostructure via diffusion. The rate of diffusion is dependent on the drug's molecular weight, its interaction with the polymer matrix, and the physical state (e.g., glassy or rubbery) of the polymer core.

Stimuli-Responsive Release: A key advantage of using polymers from this compound is the ability to trigger drug release in response to a change in pH. In an acidic environment, the hydrolysis of the t-butyl ester groups to carboxylic acids increases the hydrophilicity of the polymer. This can lead to:

Swelling of the Nanostructure: The increased water uptake into the core of a micelle or the membrane of a vesicle can facilitate the diffusion of the encapsulated drug.

Disassembly of the Nanostructure: The electrostatic repulsion between the newly formed carboxylate ions can lead to the complete breakdown of the micelle or vesicle, resulting in a rapid release of the drug.

The release kinetics can be mathematically modeled to understand the underlying mechanisms. For instance, the release data can be fitted to various models such as the Higuchi model (for diffusion-based release from a matrix) or the Korsmeyer-Peppas model (which can describe different release mechanisms including diffusion and swelling).

NanostructureEncapsulated Drug TypePrimary Encapsulation MechanismPrimary Release Mechanism(s)
MicelleHydrophobicHydrophobic interactions in the coreDiffusion, pH-triggered swelling/disassembly
Vesicle (Polymersome)Hydrophobic & HydrophilicHydrophobic interactions in the membrane; Entrapment in the aqueous coreDiffusion, pH-triggered membrane disruption/disassembly

Computational Chemistry and Theoretical Modeling of Polymer Behavior

Computational chemistry and theoretical modeling play a crucial role in understanding and predicting the behavior of polymers derived from this compound at a molecular level. These in silico approaches provide valuable insights into polymerization processes and the self-assembly of the resulting polymers, complementing experimental studies and guiding the rational design of new materials.

Simulation of Polymerization Kinetics and Thermodynamics

The polymerization of this compound, like other acrylate monomers, can be complex, involving various competing reactions such as propagation, termination, and chain transfer. Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be employed to investigate the kinetics and thermodynamics of these elementary reactions.

Kinetic Monte Carlo (kMC) Simulations: The kinetic parameters obtained from DFT calculations can be used as input for kMC simulations. kMC is a powerful tool for simulating the stochastic nature of polymerization reactions. It can track the growth of individual polymer chains and provide detailed information about the polymer's microstructure, including the sequence of monomer units in copolymers and the distribution of chain lengths.

Thermodynamic Modeling: The thermodynamic properties of the polymerization, such as the Gibbs free energy of polymerization, can also be calculated using computational methods. This information is crucial for determining the feasibility of the polymerization reaction and for understanding the equilibrium between the monomer and the polymer.

The table below summarizes key parameters that can be obtained from computational simulations of the polymerization of this compound.

ParameterComputational MethodSignificance
Activation Energy of PropagationDFTDetermines the rate of polymer chain growth.
Activation Energy of TerminationDFTInfluences the rate at which growing chains are deactivated.
Reaction EnthalpyDFTIndicates whether the polymerization is exothermic or endothermic.
Rate ConstantsDerived from DFT and transition state theoryUsed in kinetic models to predict polymerization behavior.
Molecular Weight DistributionkMC simulationsPredicts the dispersity of the resulting polymer.
Monomer Conversion vs. TimekMC simulationsSimulates the progress of the polymerization reaction.

By simulating the polymerization of this compound, researchers can gain a deeper understanding of the reaction mechanism and optimize the synthesis conditions to produce polymers with desired properties, such as a specific molecular weight and a narrow molecular weight distribution. This predictive capability can significantly accelerate the development of new materials for various applications.

Modeling of Polymer Chain Conformation and Interactions

The theoretical and computational modeling of materials derived from this compound provides fundamental insights into their molecular architecture and interaction dynamics. These models are crucial for establishing structure-property relationships that guide the rational design of new materials. Molecular dynamics (MD) simulations, in particular, serve as a powerful tool to investigate the conformational landscape and intermolecular forces at an atomistic level. researchgate.netchemrxiv.org

Conformational Analysis of Single Polymer Chains

Computational studies on polymers incorporating acrylate, PEG, and t-butyl ester moieties focus on elucidating the preferred three-dimensional structures of individual polymer chains in various environments. The conformation of a polymer chain, which describes the spatial arrangement of its constituent atoms, is not static but rather a dynamic ensemble of different shapes. Key parameters used to characterize this conformation include the radius of gyration (Rg) and the end-to-end distance (Ree).

The end-to-end distance provides information about the stiffness and average shape of the polymer chain. Theoretical models, such as the freely jointed chain and the worm-like chain model, are often used as a baseline to understand the flexibility of the polymer backbone. For polymers with bulky side groups like the t-butyl ester and flexible PEG3 linkers, the actual conformation is a complex interplay between steric hindrance from the t-butyl groups and the conformational freedom of the PEG chains.

Simulations of analogous polymer systems, such as those containing poly(n-butyl acrylate), have been used to understand chain dimensions and flexibility. While specific data for poly(this compound) is not available, representative findings from modeling studies on similar acrylate polymers provide expected trends.

Table 1: Representative Simulation Data for Conformational Properties of a Model Acrylate-Based Polymer Chain in a Theta Solvent

Degree of Polymerization (N) Average Radius of Gyration (Rg) (nm) Average End-to-End Distance (Ree) (nm)
50 1.8 ± 0.2 4.5 ± 0.4
100 2.9 ± 0.3 7.2 ± 0.6
200 4.6 ± 0.5 11.5 ± 0.9

This table presents hypothetical data based on typical scaling relationships observed for flexible polymers in simulation studies. The values are for illustrative purposes to demonstrate expected trends for a polymer derived from this compound.

Intermolecular and Solvent Interactions

Beyond the conformation of a single chain, molecular modeling is employed to understand how multiple polymer chains interact with each other and with solvent molecules. These interactions are critical for predicting the macroscopic properties of the material, such as its solubility, viscosity, and self-assembly behavior.

The chemical structure of this compound imparts a distinct amphiphilic character to the resulting polymer. The t-butyl ester group is hydrophobic, while the PEG3 side chain is hydrophilic. This duality governs the polymer's interaction with different solvents and its tendency to form aggregated structures.

In aqueous environments, MD simulations would likely show that the hydrophilic PEG3 side chains orient themselves towards the water molecules, forming hydrogen bonds and maximizing favorable interactions. researchgate.net Conversely, the hydrophobic t-butyl ester groups would tend to be shielded from the water, leading to a collapsed conformation or the formation of micellar structures where the hydrophobic groups form a core.

In non-polar organic solvents, the opposite behavior would be expected. The t-butyl ester groups would interact favorably with the solvent, while the more polar PEG3 chains might collapse or associate with each other.

The strength of these interactions can be quantified through the calculation of interaction energies. These energies represent the sum of van der Waals and electrostatic interactions between different parts of the system (polymer-polymer, polymer-solvent, and solvent-solvent).

Table 2: Representative Interaction Energy Components from Molecular Dynamics Simulations

Interaction Pair van der Waals Energy (kJ/mol) Electrostatic Energy (kJ/mol) Total Interaction Energy (kJ/mol)
Polymer - Water -150 ± 15 -350 ± 25 -500 ± 40
Polymer - Hexane -250 ± 20 -10 ± 5 -260 ± 25
Polymer - Polymer (in Water) -180 ± 18 -80 ± 10 -260 ± 28

This table contains hypothetical data representing the expected interaction energies for a model polymer derived from this compound in different solvent environments. The values are illustrative and intended to show the relative contributions of different interactions.

These computational approaches provide a molecular-level understanding that complements experimental observations. By modeling the chain conformation and interactions, researchers can predict how modifications to the monomer structure, such as changing the length of the PEG chain or replacing the t-butyl group, would impact the final material properties. This predictive capability is invaluable for the targeted design of advanced materials for a wide range of applications.

Future Research Trajectories and Emerging Paradigms

Integration with Orthogonal "Click" Chemistries for Modular Assembly

The modular assembly of complex polymeric architectures relies on the availability of building blocks that can participate in highly efficient and specific chemical reactions. Acrylate-PEG3-t-butyl ester, with its distinct chemical handles, is an ideal candidate for integration with a variety of "click" chemistries. The acrylate (B77674) group provides a reactive handle for radical-mediated polymerizations, while the t-butyl ester can be hydrolyzed to reveal a carboxylic acid, which can then participate in a range of conjugation reactions.

The principles of chemical orthogonality are central to the modular use of such monomers. nih.gov The acrylate functionality allows for polymerization without affecting the t-butyl ester, and conversely, the ester can be deprotected under acidic conditions without altering the polymer backbone. This orthogonality enables the sequential or simultaneous construction of complex macromolecules.

Future research will likely focus on exploiting this modularity. For instance, polymers synthesized from this compound could be deprotected and then functionalized with biomolecules, therapeutic agents, or imaging probes using carbodiimide chemistry or other efficient ligation techniques. This approach facilitates the creation of well-defined, multi-functional materials from a single, versatile monomer.

Table 1: Potential Orthogonal Reactions with this compound Derivatives

Reactive Group (Post-Deprotection)Orthogonal "Click" ReactionPotential Conjugate
Carboxylic AcidCarbodiimide Coupling (e.g., EDC/NHS)Peptides, Amines, Drugs
Carboxylic AcidHydrazide ChemistryAldehydes, Ketones
Carboxylic AcidUgi ReactionIsocyanides, Aldehydes, Amines

Development of Advanced Multi-Functional and Smart Polymeric Systems

The incorporation of this compound into polymeric systems offers a straightforward route to "smart" materials that can respond to external stimuli. The t-butyl ester group is a key feature in this regard, as it is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to yield a poly(acrylic acid) segment. This transformation dramatically alters the polymer's properties, making it pH-responsive.

This pH-sensitivity is the foundation for a variety of smart systems. For example, nanoparticles or hydrogels formulated with this monomer could be designed to be stable at physiological pH but to swell or disassemble in the acidic environment of a tumor or within the endosomes of a cell. researchgate.net This could enable the targeted release of encapsulated therapeutics.

The short PEG3 linker imparts hydrophilicity and flexibility to the resulting polymer, which can be beneficial for applications in biological systems by reducing non-specific protein adsorption. axispharm.com The combination of the acrylate backbone, the PEG spacer, and the acid-labile side chain within a single monomer allows for the creation of sophisticated, multi-functional systems.

Future work in this area will likely involve the copolymerization of this compound with other functional monomers to create materials with multi-stimuli responsiveness (e.g., temperature and pH).

Table 2: Properties Conferred by this compound in Smart Polymers

ComponentFunctionalityResulting Property
AcrylatePolymerizable GroupForms the polymer backbone
PEG3 LinkerHydrophilic SpacerImproves water solubility, biocompatibility
t-butyl esterProtecting GroupConfers pH-responsiveness upon cleavage

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

The increasing emphasis on environmental stewardship in the chemical industry necessitates the development of sustainable synthetic methods. The principles of green chemistry, which include waste prevention, atom economy, and the use of safer solvents, provide a framework for evaluating and improving the synthesis of monomers like this compound.

Current synthetic routes to similar acrylate monomers often involve the use of acryloyl chloride, which can generate stoichiometric amounts of salt waste. Future research is expected to focus on greener alternatives. One promising approach is the direct esterification of acrylic acid with the corresponding PEG-t-butyl ester alcohol, a reaction that produces water as the only byproduct. The use of enzymatic catalysts in such reactions could further enhance the sustainability of the process by allowing for milder reaction conditions.

Moreover, the development of solvent-free or aqueous-based polymerization techniques for this compound would align with green chemistry principles by reducing the reliance on volatile organic compounds.

High-Throughput Synthesis and Screening Methodologies for Material Discovery

The discovery of new materials with optimal properties can be accelerated through high-throughput synthesis and screening methods. The liquid nature and reactivity of this compound make it well-suited for automated and parallel polymerization techniques.

Robotic platforms can be employed to rapidly generate libraries of polymers by varying parameters such as comonomer composition, initiator concentration, and reaction time. These polymer libraries can then be screened in a high-throughput fashion for desired properties, such as pH-responsiveness, drug loading capacity, or biocompatibility. This approach significantly reduces the time and resources required for materials discovery compared to traditional, one-at-a-time synthesis and characterization.

Future research will likely see the integration of machine learning algorithms with high-throughput experimentation. By analyzing the data from initial screening rounds, machine learning models can predict the properties of new polymer compositions, guiding the synthesis of next-generation materials with enhanced performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.